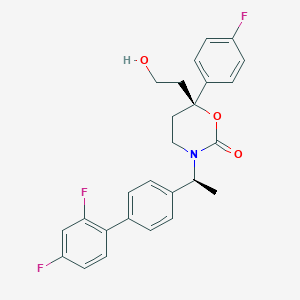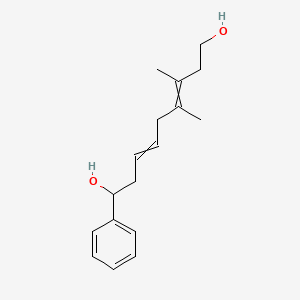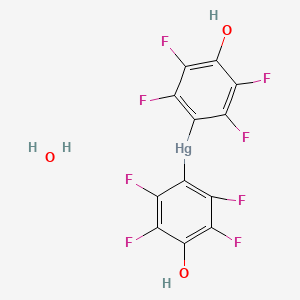
2,2'-Bis(3-chloroprop-1-en-1-yl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is an organic compound that features a binaphthalene core with two chloropropenyl groups attached at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with 3-chloroprop-1-en-1-yl chloride under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropenyl groups to propyl groups.
Substitution: The chlorine atoms in the chloropropenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloropropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(3-bromoprop-1-en-1-yl)-1,1’-binaphthalene: Similar structure but with bromine atoms instead of chlorine.
2,2’-Bis(3-fluoroprop-1-en-1-yl)-1,1’-binaphthalene: Fluorine atoms replace the chlorine atoms.
2,2’-Bis(3-methylprop-1-en-1-yl)-1,1’-binaphthalene: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is unique due to the presence of chloropropenyl groups, which impart distinct reactivity and potential applications compared to its analogs. The chlorine atoms can be selectively substituted, providing a versatile platform for the synthesis of various derivatives.
Properties
CAS No. |
918825-28-2 |
|---|---|
Molecular Formula |
C26H20Cl2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(3-chloroprop-1-enyl)-1-[2-(3-chloroprop-1-enyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H20Cl2/c27-17-5-9-21-15-13-19-7-1-3-11-23(19)25(21)26-22(10-6-18-28)16-14-20-8-2-4-12-24(20)26/h1-16H,17-18H2 |
InChI Key |
VYCZCXBOJCSGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=CCCl)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)





![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)


![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
